molecular formula C23H21N3O3S2 B11429783 (2E)-2-[4-(methylsulfanyl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(methylsulfanyl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11429783
M. Wt: 451.6 g/mol
InChI Key: FEFUVOCQQPZKNB-XSFVSMFZSA-N
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Description

The compound “(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazine core. This structure is characterized by the presence of sulfur and nitrogen atoms within a fused ring system, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazine core and the introduction of the substituents. Common synthetic routes may include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through cyclization reactions involving thioamides and hydrazines under acidic or basic conditions.

    Introduction of Substituents: The methylsulfanyl and propoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups within the thiazolo[3,2-b][1,2,4]triazine core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated precursors and strong bases or acids are typically used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. The presence of sulfur and nitrogen atoms within the thiazolo[3,2-b][1,2,4]triazine core suggests potential interactions with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazines: Compounds with similar core structures but different substituents.

    Sulfur-Containing Heterocycles: Molecules with sulfur atoms within a ring system.

    Nitrogen-Containing Heterocycles: Compounds with nitrogen atoms within a ring system.

Uniqueness

The unique combination of substituents and the thiazolo[3,2-b][1,2,4]triazine core sets this compound apart from others, potentially offering distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(2E)-2-[(4-methylsulfanylphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O3S2/c1-3-12-29-17-8-4-15(5-9-17)13-19-21(27)24-23-26(25-19)22(28)20(31-23)14-16-6-10-18(30-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3/b20-14+

InChI Key

FEFUVOCQQPZKNB-XSFVSMFZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)SC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=NC2=O

Origin of Product

United States

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